Cas no 1006476-02-3 (1'-Methyl-1H,1'H-3,4'-bipyrazole)

1'-Methyl-1H,1'H-3,4'-bipyrazole 化学的及び物理的性質

名前と識別子

-

- 1'-Methyl-1H,1'H-3,4'-bipyrazole

- CS-0300688

- AKOS015922083

- SCHEMBL22031488

- 1'-METHYL-1H-3,4'-BIPYRAZOLE

- DB-407512

- AKOS000311255

- 1'-methyl-3,4'-Bi-1H-pyrazole

- SCHEMBL17240120

- 1-methyl-4-(1H-pyrazol-5-yl)-1H-pyrazole

- 1'-methyl-1H,1'H-3,4'-bipyrazole

- 1006476-02-3

- EN300-229852

- STK349789

-

- MDL: MFCD04970818

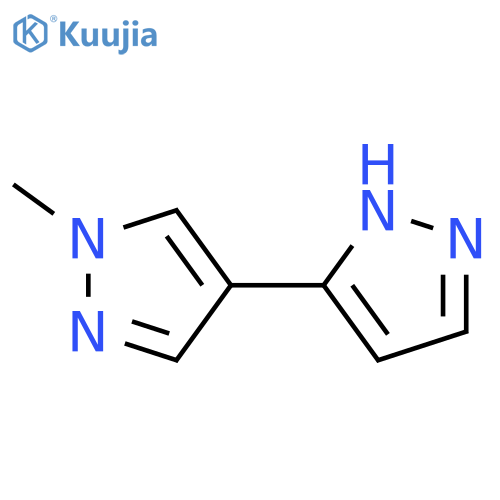

- インチ: InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10)

- InChIKey: DATHPLFBPBOGBN-UHFFFAOYSA-N

- ほほえんだ: CN1C=C(C=N1)C2=NNC=C2

計算された属性

- せいみつぶんしりょう: 148.075

- どういたいしつりょう: 148.075

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.2

1'-Methyl-1H,1'H-3,4'-bipyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM483777-1g |

1'-Methyl-1H,1'H-3,4'-bipyrazole |

1006476-02-3 | 97% | 1g |

$381 | 2022-06-14 | |

| Ambeed | A586236-1g |

1'-Methyl-1H,1'H-3,4'-bipyrazole |

1006476-02-3 | 97% | 1g |

$385.0 | 2024-04-26 |

1'-Methyl-1H,1'H-3,4'-bipyrazole 関連文献

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

1'-Methyl-1H,1'H-3,4'-bipyrazoleに関する追加情報

Introduction to 1'-Methyl-1H,1'H-3,4'-bipyrazole (CAS No. 1006476-02-3)

1'-Methyl-1H,1'H-3,4'-bipyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 1006476-02-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This bipyrazole derivative, characterized by its methyl-substituted structure, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development. The compound’s molecular framework, consisting of two pyrazole rings connected by a methylene bridge, contributes to its distinct reactivity and potential applications in synthetic chemistry and pharmacology.

The structural motif of 1'-Methyl-1H,1'H-3,4'-bipyrazole positions it as a promising candidate for designing novel therapeutic agents. Bipyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of a methyl group at the 1'-position enhances the compound’s metabolic stability and binding affinity to biological targets. This modification allows for fine-tuning of its pharmacokinetic profile, making it an attractive molecule for further investigation.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1'-Methyl-1H,1'H-3,4'-bipyrazole and biological receptors. Studies have demonstrated that the compound can effectively modulate enzyme activity and receptor binding through its rigid bipyrazole core. This has opened up new avenues for developing targeted therapies against various diseases. For instance, research suggests that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression.

In the realm of medicinal chemistry, the synthesis of 1'-Methyl-1H,1'H-3,4'-bipyrazole has been optimized to achieve high yields and purity. Modern synthetic methodologies leverage transition metal catalysis and asymmetric reactions to construct the bipyrazole core with high precision. These techniques not only improve the efficiency of production but also allow for the introduction of additional functional groups, expanding the chemical space available for drug design. The compound’s versatility as a building block has been highlighted in several synthetic studies aimed at creating novel bioactive molecules.

The pharmacological potential of CAS No. 1006476-02-3 has been explored in preclinical models, revealing promising results in treating inflammatory disorders and neoplastic conditions. Initial in vitro studies indicate that 1'-Methyl-1H,1'H-3,4'-bipyrazole can inhibit the production of pro-inflammatory cytokines and block signaling pathways associated with tumor growth. These findings have spurred further research into its mechanism of action and potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on translating these discoveries into clinical trials.

The development of new drug candidates often requires a thorough understanding of their physicochemical properties, including solubility, stability, and bioavailability. 1'-Methyl-1H,1'H-3,4'-bipyrazole has been subjected to rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and provided insights into its electronic distribution. Additionally, computational studies have predicted favorable pharmacokinetic profiles for this compound, suggesting its suitability for oral administration.

As interest in natural product-inspired drug design grows, CAS No. 1006476-02-3 has been compared with structurally similar compounds derived from plant sources. Comparative studies have revealed that synthetic bipyrazole derivatives offer advantages over their natural counterparts in terms of potency and selectivity. This underscores the importance of synthetic chemistry in developing next-generation therapeutics. Researchers are now exploring ways to integrate biocatalysis with traditional synthetic methods to enhance the sustainability of producing such compounds.

The future direction of research on 1'-Methyl-1H,1'H-3,4'-bipyrazole is likely to be shaped by emerging trends in precision medicine and personalized therapy. By leveraging genomics and proteomics data, scientists aim to identify patient-specific biomarkers that could predict responses to this compound or its derivatives. Such efforts could lead to more effective treatment strategies tailored to individual patients’ needs. Furthermore, advances in nanotechnology may enable novel delivery systems for CAS No. 1006476-02-3, improving its bioavailability and therapeutic efficacy.

In conclusion, 1'-Methyl-1H,1'H-3,4'-bipyrazole (CAS No. 1006476-02-3) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features combined with promising biological activities position it as a cornerstone molecule for drug discovery initiatives worldwide. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play an increasingly important role in developing innovative treatments for human diseases.

1006476-02-3 (1'-Methyl-1H,1'H-3,4'-bipyrazole) 関連製品

- 694-48-4(1,3-Dimethylpyrazole)

- 49866-87-7(Difenzoquat)

- 694-31-5(1,5-Dimethylpyrazole)

- 2458-26-6(5-phenyl-1H-pyrazole)

- 18712-39-5((1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol)

- 1072-91-9(1,3,5-Trimethylpyrazole)

- 2644-93-1(1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde)

- 45887-08-9(3-(1H-Pyrazol-3-yl)pyridine)

- 21487-45-6(1,3-diphenyl-1H-pyrazole-4-carbaldehyde)

- 34347-81-4(2-Methyl-5-phenyl-1H-pyrazol-3-one)